molecular formula C13H13NO B6413681 2-(4-Ethylphenyl)-4-hydroxypyridine, 95% CAS No. 1261970-65-3

2-(4-Ethylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6413681
CAS RN: 1261970-65-3
M. Wt: 199.25 g/mol
InChI Key: PAGIIBVWXOUQLF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-hydroxypyridine (EPHP) is an organic compound with a molecular weight of 197.24 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a benzene ring with a pyridine attached to it. EPHP is a colorless, crystalline solid with a melting point of 79-81 °C and a boiling point of 278-280 °C. It is soluble in organic solvents such as ethyl acetate, ethanol, and toluene and is insoluble in water.

Mechanism of Action

2-(4-Ethylphenyl)-4-hydroxypyridine, 95% is an organic compound and its mechanism of action is not well understood. However, it is believed that it acts as an inhibitor of the enzymes involved in the metabolism of drugs and other organic compounds. Specifically, it has been shown to inhibit the enzymes cytochrome P450 and cytochrome P450 reductase, which are involved in the metabolism of drugs and other organic compounds.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)-4-hydroxypyridine, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to act as an antioxidant, reducing the damage caused by free radicals. In addition, it has been shown to have anti-inflammatory and anti-microbial properties. Furthermore, it has been shown to have a protective effect against the toxicity of certain drugs, such as the anticonvulsant drug gabapentin.

Advantages and Limitations for Lab Experiments

2-(4-Ethylphenyl)-4-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is insoluble in water, which can make it difficult to dissolve in aqueous solutions. In addition, it can be difficult to purify and can be difficult to crystallize.

Future Directions

In the future, 2-(4-Ethylphenyl)-4-hydroxypyridine, 95% could be used in a range of applications. It could be used as a reagent in the synthesis of various organic compounds and drugs. In addition, it could be used in the synthesis of polymers, such as poly(vinyl chloride), poly(ethylene terephthalate), and poly(methyl methacrylate). Furthermore, it could be used in the development of new drugs and treatments for various diseases. Finally, it could be used in the development of new biocatalysts and enzymes.

Synthesis Methods

2-(4-Ethylphenyl)-4-hydroxypyridine, 95% can be synthesized by the condensation of 4-ethylbenzaldehyde and hydroxylamine. The reaction is carried out in an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide, and the reaction is catalyzed by a base such as sodium hydroxide. The reaction is exothermic and is conducted at a temperature of 80-90 °C. After the reaction is complete, the product is isolated by filtration, and then crystallized from aqueous ethanol.

Scientific Research Applications

2-(4-Ethylphenyl)-4-hydroxypyridine, 95% has been used in numerous scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 2-amino-4-ethylphenyl-4-hydroxypyridine, 4-ethylphenyl-4-hydroxy-2-methylpyridine, and 4-ethylphenyl-4-hydroxy-2-methylpyridine-3-carboxylic acid. It has also been used as a starting material for the synthesis of various drugs, such as the anticonvulsant drug gabapentin. In addition, 2-(4-Ethylphenyl)-4-hydroxypyridine, 95% has been used in the synthesis of a range of polymers, such as poly(vinyl chloride), poly(ethylene terephthalate), and poly(methyl methacrylate).

properties

IUPAC Name

2-(4-ethylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)13-9-12(15)7-8-14-13/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGIIBVWXOUQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692446
Record name 2-(4-Ethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-65-3
Record name 2-(4-Ethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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